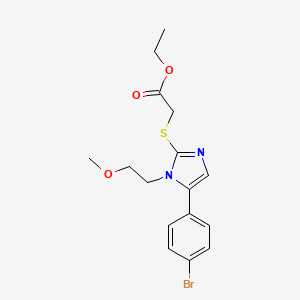

ethyl 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)acetate

Description

Properties

IUPAC Name |

ethyl 2-[5-(4-bromophenyl)-1-(2-methoxyethyl)imidazol-2-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2O3S/c1-3-22-15(20)11-23-16-18-10-14(19(16)8-9-21-2)12-4-6-13(17)7-5-12/h4-7,10H,3,8-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYGMCDGZAWAJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=C(N1CCOC)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)acetate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using a brominated aromatic compound and a suitable nucleophile.

Attachment of the Thioacetate Moiety: The final step involves the reaction of the intermediate compound with ethyl thioacetate under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the bromophenyl group or the imidazole ring.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced imidazole derivatives or debrominated products.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their differences are summarized below:

Key Observations :

- 1-Position Substituents : The 2-methoxyethyl group in the target compound enhances hydrophilicity compared to benzyl () or aryl groups ().

- Thioacetate vs. Acetamide : The ester group in the target compound may influence metabolic stability compared to acetamide derivatives (e.g., ) .

Physicochemical Properties

Available data for selected compounds:

Notes:

Biological Activity

Ethyl 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure features an imidazole ring, a bromophenyl group, and a methoxyethyl side chain, which contribute to its unique biological properties.

Anticancer Activity

Recent studies have indicated that compounds with imidazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. Research has demonstrated that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 10 | Apoptosis induction |

| Compound B | MCF-7 | 15 | Cell cycle arrest |

| This compound | A549 | TBD | TBD |

Antimicrobial Properties

Imidazole derivatives are also known for their antimicrobial activity. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several imidazole derivatives against Staphylococcus aureus and Escherichia coli. This compound was found to exhibit significant inhibition at concentrations as low as 20 µg/mL.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor growth or microbial metabolism.

- Induction of Apoptosis : By triggering apoptotic pathways, it can lead to programmed cell death in cancer cells.

- Membrane Disruption : In antimicrobial applications, the compound may disrupt bacterial membranes, leading to cell lysis.

Q & A

Q. What are the optimal conditions for synthesizing ethyl 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)acetate?

Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and cyclization. For example, the imidazole core can be formed via condensation of 4-bromobenzaldehyde with thiourea derivatives under acidic conditions, followed by alkylation with 2-methoxyethyl halides. The thioacetate moiety is introduced using ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like acetone or DMF. Reaction progress should be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer :

- Elemental analysis : Verify %C, %H, %N against calculated values (deviation <0.3% acceptable).

- Spectroscopy :

- IR : Confirm S=O (1250–1150 cm⁻¹) and C-Br (650–500 cm⁻¹) stretches.

- ¹H/¹³C NMR : Key signals include the methoxyethyl group (δ 3.2–3.5 ppm for OCH2CH2O) and the 4-bromophenyl aromatic protons (δ 7.4–7.6 ppm) .

- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) .

Advanced Research Questions

Q. How does the 4-bromophenyl substituent influence the compound’s electronic and steric properties in biological assays?

Methodological Answer : The electron-withdrawing bromine atom increases electrophilicity at the imidazole ring, potentially enhancing binding to biological targets (e.g., enzymes). Steric effects can be evaluated via molecular docking simulations (e.g., AutoDock Vina) by comparing binding affinities of bromophenyl-substituted analogs with non-halogenated derivatives. Crystallographic data (e.g., X-ray diffraction) can reveal bond angles and distances critical for target interactions .

Q. What strategies resolve contradictory results in cytotoxicity studies of this compound?

Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, incubation time). Standardize protocols:

- Use multiple cell lines (e.g., HeLa, MCF-7) and normalize viability assays (MTT vs. resazurin).

- Validate apoptosis via flow cytometry (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects .

- Cross-reference with SAR studies: Replace the bromophenyl group with chlorophenyl or methylphenyl to isolate electronic/steric contributions .

Q. How can regioselectivity challenges during functionalization of the imidazole ring be addressed?

Methodological Answer : Regioselectivity in imidazole substitution is governed by directing groups and reaction conditions. For example:

- Use protecting groups (e.g., Boc for NH) to direct alkylation to the N-1 position.

- Employ transition-metal catalysts (e.g., Pd/Cu) for C-H activation at the 5-position of the imidazole .

- Monitor reaction progress with LC-MS to detect intermediates and optimize stoichiometry .

Data Contradiction Analysis

Q. Why do spectral data (NMR/IR) for this compound vary across studies?

Methodological Answer : Variations arise from solvent effects (e.g., DMSO-d6 vs. CDCl3), impurities, or tautomerism in the imidazole ring. Mitigate by:

- Reporting solvent and temperature in spectral data.

- Conducting 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Comparing with computational spectra (e.g., DFT/B3LYP) for validation .

Experimental Design for Biological Activity Profiling

Q. What in vitro assays are suitable for evaluating its antimicrobial potential?

Methodological Answer :

- Antibacterial : MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth (24–48 hr incubation).

- Antifungal : Disk diffusion assays against C. albicans with fluconazole as a control.

- Mechanism : Assess membrane disruption via SYTOX Green uptake assays .

Advanced Structural Characterization

Q. How can X-ray crystallography confirm the compound’s stereoelectronic configuration?

Methodological Answer :

- Grow single crystals via slow evaporation in ethanol/water (1:1).

- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 200 K.

- Refine structures using SHELXL; analyze torsion angles (e.g., C-S-C=O) to confirm thioacetate geometry .

Environmental Fate and Stability

Q. What methodologies assess its environmental persistence and degradation pathways?

Methodological Answer :

- Hydrolysis : Incubate in buffers (pH 4–9) at 25–50°C; monitor degradation via LC-MS.

- Photolysis : Expose to UV light (λ = 254 nm) and identify byproducts (e.g., debrominated derivatives).

- Ecotoxicology : Use Daphnia magna acute toxicity tests (48-hr LC50) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.